molecular formula C7H9Cl2N3 B169396 4,6-dichloro-N-isopropylpyrimidin-2-amine CAS No. 10397-16-7

4,6-dichloro-N-isopropylpyrimidin-2-amine

Cat. No.: B169396
CAS No.: 10397-16-7
M. Wt: 206.07 g/mol
InChI Key: FPHWROSQEFDOMM-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-isopropylpyrimidin-2-amine is a pyrimidine derivative characterized by the presence of chlorine atoms at the 4 and 6 positions and an isopropyl group attached to the nitrogen atom at the 2 position Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-isopropylpyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method is the Vilsmeier-Haack reaction, which involves the use of Vilsmeier-Haack reagent to introduce the chlorine atoms at the 4 and 6 positions of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N-isopropylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-isopropylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide by interfering with the activity of nitric oxide synthase enzymes. Additionally, its antiviral activity is attributed to the inhibition of viral replication by preventing the assembly of viral proteins into new virions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-N-isopropylpyrimidin-2-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and other research areas .

Properties

IUPAC Name

4,6-dichloro-N-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3/c1-4(2)10-7-11-5(8)3-6(9)12-7/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHWROSQEFDOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599551
Record name 4,6-Dichloro-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10397-16-7
Record name 4,6-Dichloro-N-(1-methylethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10397-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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